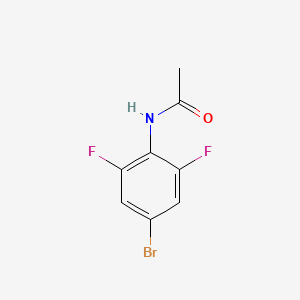

N-(4-bromo-2,6-difluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMOETOVMNVVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-difluorophenyl)acetamide typically involves the reaction of 4-bromo-2,6-difluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or water . The product is then purified through recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted phenylacetamides.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Hydrolysis: Products include 4-bromo-2,6-difluoroaniline and acetic acid.

Scientific Research Applications

N-(4-bromo-2,6-difluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The presence of the bromo and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The compound can inhibit or activate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

- N-(4-bromo-2-fluorophenyl)acetamide

- N-(4-chloro-2,6-difluorophenyl)acetamide

- N-(4-bromo-2,6-dichlorophenyl)acetamide

Uniqueness

N-(4-bromo-2,6-difluorophenyl)acetamide is unique due to the specific arrangement of the bromo and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(4-bromo-2,6-difluorophenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights into its mechanism of action and potential applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrF2NO. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity. The compound's unique chemical properties stem from its halogenated nature, which often improves lipophilicity and bioavailability, making it suitable for various biological applications.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Molecular Formula | C8H6BrF2NO |

| Halogen Atoms | Bromine (Br), Fluorine (F) |

| Functional Group | Acetamide |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness similar to that of established antimicrobial agents. The compound's ability to interact with biological membranes is thought to play a crucial role in its antimicrobial efficacy.

In a comparative study, this compound demonstrated notable inhibition against Escherichia coli and other pathogens, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it displayed cytotoxic effects against the MDA-MB-231 breast cancer cell line and HT-29 colorectal cancer cells .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Inhibition of cell migration |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The halogen substituents enhance the compound's binding affinity to enzymes and receptors involved in critical biochemical pathways. This interaction can lead to the modulation of signaling pathways associated with cell growth and apoptosis .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a strong correlation between the concentration of the compound and the extent of microbial inhibition. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Properties

In another investigation focusing on anticancer properties, this compound was tested on various cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in targeted cancer cells. The study highlighted the potential for this compound to be further developed into an effective anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.